RK-33
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RK-33 是一种靶向 RNA 解旋酶 DDX3 的小分子抑制剂。在临床前研究中,它作为一种抗癌剂显示出可喜的成果。 This compound 以其诱导 G1 期细胞周期阻滞、促进凋亡和增强 DDX3 过表达细胞的放射敏感性而闻名 .
科学研究应用
RK-33 具有广泛的科学研究应用,包括:
癌症研究: This compound 已被证明通过阻断 RNA 解旋酶 DDX3 来增强前列腺癌细胞的放射敏感性,导致增殖减少和诱导 G1 期细胞周期阻滞.
抗病毒研究: this compound 通过抑制 DDX3X 的酶活性具有广谱抗病毒作用。
药物递送: 将 this compound 封装在 PLGA 纳米颗粒中已显示出作为非肠道制剂的潜力,可改善全身保留并降低毒性.
作用机制
RK-33 通过靶向 RNA 解旋酶 DDX3 发挥其作用。 它特异性地结合 DDX3,抑制其解旋酶活性,并破坏其在 RNA 代谢和抗病毒反应中的作用 . 这种抑制导致 G1 期细胞周期阻滞、凋亡和增强 DDX3 过表达细胞的放射敏感性 . 此外,this compound 有助于使癌细胞中的 DNA 修复机制失活,阻止它们修复辐射破坏的 DNA 链 .
生化分析
Biochemical Properties
RK-33 functions as a potent inhibitor of the RNA helicase DDX3. This enzyme is involved in unwinding RNA structures, which is essential for RNA translation and other metabolic processes. By inhibiting DDX3, this compound disrupts these processes, leading to a reduction in protein synthesis. The compound has been shown to cause G1 cell cycle arrest, induce apoptosis, and promote radiation sensitization in cells overexpressing DDX3 . Additionally, this compound has demonstrated broad-spectrum antiviral activity by inhibiting the enzymatic activities of DDX3X, thereby limiting viral replication in cells .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly those overexpressing DDX3, this compound treatment results in decreased proliferation and induction of G1 phase cell-cycle arrest . The compound also induces apoptosis and enhances the sensitivity of these cells to radiation therapy . In viral-infected cells, this compound reduces viral load by downregulating viral gene expression and inhibiting viral protein production . These effects are mediated through the inhibition of DDX3, which is co-opted by viruses for replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding domain of DDX3, thereby inhibiting its helicase activity . This inhibition disrupts the normal function of DDX3 in RNA metabolism, leading to a cascade of downstream effects, including reduced protein synthesis and impaired viral replication . Additionally, this compound has been shown to interfere with the DDX3-β-catenin axis, thereby impairing Wnt signaling . This disruption of Wnt signaling contributes to the compound’s anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can cause sustained G1 cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antiviral effects persist over time, with continued inhibition of viral replication observed in treated cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low micromolar concentrations, this compound is efficacious in limiting viral infections and reducing tumor growth . At higher doses, the compound can exhibit toxic effects, including increased apoptosis and potential off-target effects . In xenograft models of cancer, this compound has been shown to reduce tumor proliferation and enhance the effects of radiation therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with DDX3. By inhibiting DDX3, this compound affects RNA metabolism, including transcription, pre-mRNA splicing, RNA export, and translation . The compound also impacts mitochondrial translation and respiratory electron transport pathways, leading to reduced oxidative phosphorylation capacity and increased reactive oxygen species (ROS) levels . These metabolic disruptions contribute to the compound’s anticancer and antiviral effects.
Transport and Distribution
Within cells, this compound is transported and distributed to various compartments, including the cytoplasm and mitochondria . The compound’s interaction with DDX3 facilitates its localization to these compartments, where it exerts its inhibitory effects. Additionally, this compound has been shown to accumulate in cancer cells overexpressing DDX3, enhancing its therapeutic efficacy .
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with DDX3. The compound localizes to the nucleolus, centrosome, and mitochondria, where it performs different functions based on its location . In the nucleolus, this compound inhibits RNA processing, while in the mitochondria, it disrupts mitochondrial translation and oxidative phosphorylation . These localized effects contribute to the compound’s overall therapeutic activity.
准备方法
RK-33 可以使用多种方法合成。一种常见的方法是使用乳化溶剂蒸发法将 this compound 封装在聚乳酸-羟基乙酸共聚物 (PLGA) 纳米颗粒中。 这种方法得到的纳米颗粒的流体力学直径约为 245 纳米,带负电荷 . 封装的 this compound 在七天内释放,并以时间依赖性方式对人乳腺癌细胞表现出细胞毒性 .
化学反应分析
RK-33 经历了几种类型的化学反应,包括:
氧化还原反应: this compound 可以参与氧化还原反应,尽管关于这些反应的具体细节有限。
取代反应: this compound 可以发生取代反应,特别是在存在特定试剂和条件的情况下。
常用试剂和条件: 涉及 this compound 的反应通常需要特定的试剂和条件,例如使用 PLGA 进行封装和控释.
相似化合物的比较
RK-33 在以高特异性和功效靶向 DDX3 方面独树一帜。 类似的化合物包括其他 RNA 解旋酶抑制剂,例如靶向 DDX5 和 DDX17 的抑制剂,但 this compound 由于其强大的抗癌和抗病毒特性而脱颖而出 . This compound 作为首创药物的开发突出了其作为新型治疗剂的潜力 .
属性
IUPAC Name |
5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMZXFUZDBRCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。